molecular formula C11H15NO2 B1606884 Ethylaminomethylbenzodioxan CAS No. 21398-66-3

Ethylaminomethylbenzodioxan

Cat. No. B1606884
CAS RN: 21398-66-3
M. Wt: 193.24 g/mol
InChI Key: YJPHXPWNPFQMGC-UHFFFAOYSA-N
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Description

Ethylaminomethylbenzodioxan is a derivative of benzodioxan . Benzodioxans are a group of isomeric chemical compounds with the molecular formula C8H8O2 . Ethylaminomethylbenzodioxan has a molecular formula of C11H15NO2 .

Scientific Research Applications

Oestrogenic Activity in Various Compounds

  • A study on the oestrogenic activity of isobutylparaben, a compound structurally related to Ethylaminomethylbenzodioxan, reveals its potential to displace estradiol from estrogen receptors and stimulate estrogen-responsive genes and cell proliferation in human breast cancer cells (Darbre et al., 2002).

Inhibition of Enzymes

  • Ethyl-3,4-dihydroxybenzoate (EDHB), a derivative of Ethylaminomethylbenzodioxan, is identified as a competitive inhibitor of prolyl 4-hydroxylases, enzymes involved in collagen maturation and oxygen sensing. EDHB's function as an iron chelator and its influence on iron regulatory proteins in cells highlights its biochemical significance (Wang et al., 2002).

Anticancer Activities

  • Novel hydrazide-hydrazones derived from ethyl paraben, related to Ethylaminomethylbenzodioxan, exhibit notable anticancer activity against liver cancer cell lines. This research underscores the potential of these derivatives as therapeutic agents (Han et al., 2020).

Environmental Impact Studies

  • A study on the environmental behavior of UV filters, including ethyl-4-aminobenzoate (a compound similar to Ethylaminomethylbenzodioxan), highlights their transformation and fate in aquatic environments. The analysis of their transformation products and toxicity provides insight into environmental safety considerations (Li et al., 2017).

Inhibitory Effects on Ethylene Biosynthesis

  • Research on pyrazinamide and derivatives, similar in structure to Ethylaminomethylbenzodioxan, shows their ability to inhibit ethylene biosynthesis in plants. This discovery could lead to applications in agriculture to manage fruit ripening and flower senescence (Sun et al., 2017).

Biodegradation Studies

  • Studies on the biodegradation of benazolin-ethyl, structurally related to Ethylaminomethylbenzodioxan, by specific bacterial strains demonstrate the potential for microbial degradation of such compounds in environmental management (Cai et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHXPWNPFQMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233216
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylaminomethylbenzodioxan

CAS RN

21398-66-3
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21398-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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